molecular formula C26H33N5O5 B12332811 2-benzhydryloxy-N,N-dimethylethanamine;2-(1,3-dimethyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid

2-benzhydryloxy-N,N-dimethylethanamine;2-(1,3-dimethyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid

Cat. No.: B12332811
M. Wt: 495.6 g/mol
InChI Key: BROHCOYPLVOHAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Types of Reactions

2-benzhydryloxy-N,N-dimethylethanamine undergoes various chemical reactions, including:

2-(1,3-dimethyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid also undergoes similar reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles such as halides, amines

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids

    Reduction: Formation of corresponding alcohols or amines

    Substitution: Formation of substituted benzhydryloxy derivatives

Scientific Research Applications

Properties

Molecular Formula

C26H33N5O5

Molecular Weight

495.6 g/mol

IUPAC Name

2-benzhydryloxy-N,N-dimethylethanamine;2-(1,3-dimethyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid

InChI

InChI=1S/C17H21NO.C9H12N4O4/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h3-12,17H,13-14H2,1-2H3;4,6-7H,3H2,1-2H3,(H,14,15)

InChI Key

BROHCOYPLVOHAJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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